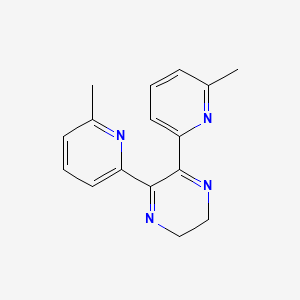
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Preparation Methods
The synthesis of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methylpyridin-2-yl hydrazine with a suitable diketone can lead to the formation of the desired pyrazine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it may be explored for its potential therapeutic effects. Additionally, in the industry, it can be used in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. While both types of compounds contain pyrazine rings, this compound is unique due to the presence of the 6-methylpyridin-2-yl groups, which can influence its chemical and biological properties. Similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
Properties
CAS No. |
25372-51-4 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H16N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-8H,9-10H2,1-2H3 |
InChI Key |
QLHWTINVDADZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NCCN=C2C3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















